molecular formula C22H20N4O2S3 B2590431 N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-48-8

N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2590431
CAS No.: 1021251-48-8
M. Wt: 468.61
InChI Key: UFNHHUGPUHPSQX-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S3 and its molecular weight is 468.61. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A variety of novel thieno[3,2-d]pyrimidine derivatives, including structures related to the given compound, have been synthesized and assessed for their antitumor activities. For instance, compounds have been evaluated against human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some of these synthesized compounds displayed potent anticancer activity, comparable to that of doxorubicin, a well-known chemotherapy medication. This highlights the potential utility of such compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Antimicrobial Agents

Thiazolo[4,5-d]pyrimidin-5-yl derivatives have also shown promising results as antimicrobial agents. In one study, novel compounds were synthesized and screened for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as several fungal strains. These compounds exhibited promising biological activity, suggesting potential applications in developing new antimicrobial drugs (El Azab & Abdel-Hafez, 2015).

Insecticidal Properties

Research has extended into the synthesis of heterocyclic compounds incorporating a thiadiazole moiety, demonstrating significant insecticidal effects against the cotton leafworm, Spodoptera littoralis. This indicates the potential of thiazolo[4,5-d]pyrimidine derivatives in agricultural pest management (Fadda et al., 2017).

Dual Inhibitors for Cancer Therapy

Some thieno[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), playing a significant role in cancer cell proliferation. These compounds have shown potent inhibitory activity against both enzymes, suggesting a potential pathway for the development of novel antitumor agents (Gangjee et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 2-aminothiazole with o-tolylisothiocyanate, followed by cyclization with ethyl 2-bromoacetate. The resulting intermediate is then reacted with 4-ethylphenylamine to form the final product.", "Starting Materials": [ "2-aminothiazole", "o-tolylisothiocyanate", "ethyl 2-bromoacetate", "4-ethylphenylamine" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with o-tolylisothiocyanate in the presence of a base such as potassium carbonate to form 2-(o-tolylthio)thiazole.", "Step 2: Cyclization of 2-(o-tolylthio)thiazole with ethyl 2-bromoacetate in the presence of a base such as sodium ethoxide to form 7-bromo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine.", "Step 3: Reaction of 7-bromo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine with sodium sulfide to form 7-thioxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine.", "Step 4: Reaction of 7-thioxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine with ethyl chloroacetate in the presence of a base such as potassium carbonate to form N-(o-tolyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide.", "Step 5: Reaction of N-(o-tolyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide with 4-ethylphenylamine in the presence of a base such as sodium hydride to form N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] }

CAS No.

1021251-48-8

Molecular Formula

C22H20N4O2S3

Molecular Weight

468.61

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20N4O2S3/c1-3-14-8-10-15(11-9-14)23-17(27)12-30-21-24-19-18(20(28)25-21)31-22(29)26(19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28)

InChI Key

UFNHHUGPUHPSQX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4C

solubility

not available

Origin of Product

United States

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